molecular formula C7H15NOS B8445200 4-(Methylthiomethoxy)piperidine

4-(Methylthiomethoxy)piperidine

Cat. No. B8445200
M. Wt: 161.27 g/mol
InChI Key: CCVCODGZORBOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthiomethoxy)piperidine is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylthiomethoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylthiomethoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Methylthiomethoxy)piperidine

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

4-(methylsulfanylmethoxy)piperidine

InChI

InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3

InChI Key

CCVCODGZORBOGV-UHFFFAOYSA-N

Canonical SMILES

CSCOC1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of alcohol E (1.0 g, 3.1 mmol) and methyl sulfide (1.8 mL, 24.8 mmol) in acetonitrile (31 mL) at 0° C. was added benzoyl peroxide (3.0 g, 12.4 mmol) in four equal portions over 10 min, and the mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h until no E was observed by TLC. The mixture was diluted with ethyl acetate (100 mL), washed with 10% Na2CO3 (100 mL) and then brine (100 mL) and dried over sodium sulfate. The solvent was removed in vacuo to give crude product which was used for the next step without purification. The resulting residue was dissolved in acetonitrile (10 mL) and followed by addition of diethyl amine (6.2 mL, 60 mmol). The mixture was stirred at room temperature for overnight until no starting material was observed by TLC and concentrated in vacuo. The residue was flash chromatographed on silica gel with 5% MeOH/DCM to provide intermediate H (270 mg, yield 54% over two steps). MS (ESI) m/z 162.83 (M+H)+.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.